Myeloperoxidase (MPO) Inhibition Potency – 5-Phenyl-2,3'-bipyridine vs. Clinical-Stage MPO Inhibitor AZD5904
5-Phenyl-2,3'-bipyridine exhibits an IC50 of 159 nM against recombinant human MPO, placing it in the same nanomolar potency range as the clinical-stage irreversible MPO inhibitor AZD5904 (IC50 = 140 nM) [1] . This potency demonstrates that the compound is a viable MPO inhibitor scaffold comparable to advanced leads.
| Evidence Dimension | MPO Inhibition IC50 |
|---|---|
| Target Compound Data | 159 nM |
| Comparator Or Baseline | AZD5904: 140 nM |
| Quantified Difference | ~14% higher IC50 (19 nM difference) |
| Conditions | Recombinant human MPO, 10 min incubation, 120 mM NaCl, aminophenyl fluorescein assay |
Why This Matters
This near-equivalent potency validates 5-phenyl-2,3'-bipyridine as a cost-effective MPO inhibitor scaffold for early-stage drug discovery and mechanistic studies.
- [1] BindingDB. BDBM50554044 CHEMBL4792720. IC50: 159 nM. Accessed April 2026. View Source
